4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine
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Overview
Description
4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine is a compound that features a piperazine ring substituted with a 3,4-dimethylphenyl group and a pyridin-3-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine typically involves the following steps:
Formation of Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions:
Coupling with Pyridin-3-amine: The final step involves coupling the piperazine derivative with pyridin-3-amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated reagents and catalysts like palladium can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine involves its interaction with molecular targets such as receptors and enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and specificity . The compound may act as an agonist or antagonist, depending on the target receptor .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4,6-Dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetyl]-1-piperazinecarboxylic acid ethyl ester
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4
Uniqueness
4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the 3,4-dimethylphenyl group and the pyridin-3-amine group enhances its binding affinity and selectivity for certain receptors, making it a valuable compound in drug development .
Properties
CAS No. |
78069-89-3 |
---|---|
Molecular Formula |
C17H22N4 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[4-(3,4-dimethylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C17H22N4/c1-13-3-4-15(11-14(13)2)20-7-9-21(10-8-20)17-5-6-19-12-16(17)18/h3-6,11-12H,7-10,18H2,1-2H3 |
InChI Key |
XIPCMUMXTCULLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)C |
Origin of Product |
United States |
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